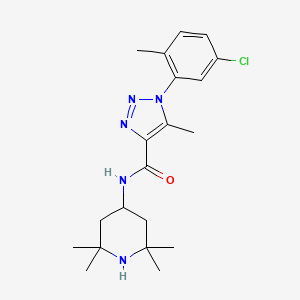![molecular formula C20H15ClN2O2S B5129701 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiophene class of compounds and has been shown to exhibit potent pharmacological effects.
Applications De Recherche Scientifique
3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide has been shown to exhibit potent pharmacological effects in various scientific research studies. This compound has been investigated for its potential use as a treatment for cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and pain. In neurological disorder research, this compound has been shown to exhibit neuroprotective effects and improve cognitive function.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific molecular targets in cells. This compound has been shown to bind to and inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide are diverse and depend on the specific scientific research application. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and pain. In neurological disorder research, this compound has been shown to exhibit neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments include its potent pharmacological effects, relatively straightforward synthesis method, and diverse scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and high cost.
Orientations Futures
There are many future directions for research on 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide. Some of these directions include investigating its potential use as a treatment for specific types of cancer, inflammation, and neurological disorders. Additionally, research could focus on identifying the specific molecular targets of this compound and elucidating its mechanism of action. Furthermore, studies could be conducted to optimize the synthesis method of this compound and improve its solubility and bioavailability. Finally, research could be conducted to investigate the potential synergistic effects of this compound with other pharmacological agents.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of a base. The resulting intermediate is then reacted with 2-furylethylamine to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
3-chloro-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-13(15-8-6-12-25-15)23(17-10-4-5-11-22-17)20(24)19-18(21)14-7-2-3-9-16(14)26-19/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIQJOXXAVZJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(2-furyl)ethyl]-N-(2-pyridinyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)
![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide](/img/structure/B5129642.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)


![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)